Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

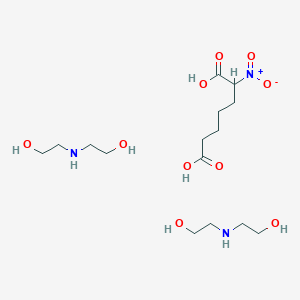

Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate is a chemical compound with the molecular formula C15H33N3O10 and a molecular weight of 415.44 g/mol . This compound is known for its unique structure, which includes two bis(2-hydroxyethyl)ammonium groups and a nitroheptanedioate moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate involves the reaction of bis(2-hydroxyethyl)amine with nitroheptanedioic acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of new compounds.

Scientific Research Applications

Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Mechanism of Action

The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and other chemical processes .

Comparison with Similar Compounds

Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate can be compared with similar compounds such as:

Bis(2-hydroxyethyl)ammonium erucate: Used as an environmentally friendly lubricant.

Bis(2-hydroxyethyl)ammonium acetate: Known for its use in organic synthesis.

Bis(2-hydroxyethyl)ammonium phosphate: Used in various industrial applications. The uniqueness of this compound lies in its nitroheptanedioate moiety, which imparts distinct chemical properties and reactivity.

Biological Activity

Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate, a compound belonging to the class of ionic liquids, has garnered attention for its potential biological activities. This article aims to consolidate various research findings regarding its biological properties, including toxicity, biodegradability, and potential applications in pharmaceuticals and environmental science.

Chemical Structure and Properties

The chemical structure of this compound features two bis(2-hydroxyethyl) ammonium moieties attached to a nitroheptanedioate anion. This configuration contributes to its hydrophilic nature and potential interactions with biological systems.

1. Toxicity Assessment

Research indicates that this compound exhibits low toxicity levels. In studies evaluating genotoxicity and chronic toxicity, the compound did not raise significant concerns for human health. The European Food Safety Authority (EFSA) concluded that it is safe for use in food contact materials at specified limits, indicating a favorable safety profile for consumer exposure .

2. Biodegradability

The compound's biodegradability is a critical aspect of its environmental impact. Studies demonstrate that this compound is highly biodegradable, with degradation rates significantly surpassing those of conventional ammonium salts. For instance, compounds similar in structure showed over 95% biodegradation within defined testing periods .

| Compound | Biodegradation Rate (%) | Reference |

|---|---|---|

| This compound | >95 | |

| Common ammonium salts | <60 | |

| (2-Hydroxyethyl)ammonium lactates | 60-100 |

The biological activity of this compound may be linked to its ability to interact with cellular membranes due to its amphiphilic nature. This interaction can influence cell permeability and may enhance the delivery of therapeutic agents across biological barriers.

Case Study 1: Environmental Impact

A study focused on the environmental implications of this compound highlighted its rapid degradation in aquatic environments. The compound was subjected to standard biodegradation tests, where it demonstrated a significant reduction in Chemical Oxygen Demand (COD), indicating effective microbial breakdown .

Case Study 2: Pharmaceutical Applications

In pharmaceutical research, this compound has been explored as a potential solvent for drug formulations. Its low toxicity and high solubility in water make it an attractive candidate for developing environmentally friendly pharmaceutical products .

Properties

CAS No. |

97552-83-5 |

|---|---|

Molecular Formula |

C15H33N3O10 |

Molecular Weight |

415.44 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;2-nitroheptanedioic acid |

InChI |

InChI=1S/C7H11NO6.2C4H11NO2/c9-6(10)4-2-1-3-5(7(11)12)8(13)14;2*6-3-1-5-2-4-7/h5H,1-4H2,(H,9,10)(H,11,12);2*5-7H,1-4H2 |

InChI Key |

ZHXMDHABNIPIBE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CC(C(=O)O)[N+](=O)[O-].C(CO)NCCO.C(CO)NCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.